![molecular formula C7H12N2O B3070889 (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol CAS No. 1006464-74-9](/img/structure/B3070889.png)
(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol
Overview
Description
“(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For “(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol”, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Research has shown that some hydrazine-coupled pyrazole derivatives, including compounds like 1-ethyl-3-methylpyrazole-5-carbinol, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania parasites.
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The same hydrazine-coupled pyrazole derivatives have also shown promise as antimalarial agents. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight their potential in combating malaria.
Anti-Inflammatory Effects
Pyrazole derivatives, including 1-ethyl-3-methylpyrazole-5-carbinol, have been investigated for their anti-inflammatory properties. While specific studies on this compound are limited, the broader pyrazole family has demonstrated anti-inflammatory effects in various contexts .
Antifungal Activity
Although direct evidence for 1-ethyl-3-methylpyrazole-5-carbinol’s antifungal activity is scarce, related pyrazole compounds have shown promise as antifungal agents . Further research could explore its potential in combating fungal infections.
Antioxidant Potential
Pyrazole derivatives often exhibit antioxidant properties. While data on this specific compound are lacking, it’s worth investigating its potential as an antioxidant agent .
Safety and Hazards
Future Directions
Pyrazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the synthesis, characterization, and biological evaluation of “(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol” and its derivatives.
Mechanism of Action
Target of Action
Similar compounds such as 1-ethyl-5-methyl-1h-pyrazol-3-amine have been used in early discovery research .
Mode of Action
Related compounds have shown interactions with their targets leading to various biological effects . For instance, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Biochemical Pathways
Related compounds have shown to affect various biochemical pathways . For example, some pyrazole derivatives have been shown to have antileishmanial and antimalarial activities .
Result of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9-7(5-10)4-6(2)8-9/h4,10H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQOJHNRBRJLIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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